![molecular formula C25H30FN3O4 B3060948 Mu-Phe-hPhe-FMK CAS No. 155149-67-0](/img/structure/B3060948.png)
Mu-Phe-hPhe-FMK
描述
Mu-Phe-hPhe-FMK is a cell-permeable inhibitor of cathepsins B and L . It is an irreversible, non-toxic, and can be used in vitro . It has been found to inhibit tumor formation and growth .
Molecular Structure Analysis
The molecular formula of this compound is C25H30FN3O4 . Its molecular weight is 455.5 g/mol . The InChI and Canonical SMILES representations provide more details about its molecular structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 455.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 10 . Its topological polar surface area is 87.7 Ų .科学研究应用
光诱导视网膜变性中的钙蛋白酶抑制
Perche、Doly 和 Ranchon-Cole(2009 年)的研究调查了钙蛋白酶在光诱导感光细胞死亡中的作用。该研究在涉及白化病 Wistar 大鼠的实验环境中使用了钙蛋白酶抑制剂 Mu-Phe-hPhe-FMK。结果表明,虽然 this compound 显着抑制了视网膜钙蛋白酶活性,但它并未影响光诱导的视网膜变性,表明钙蛋白酶虽然被光应激上调,但在感光细胞凋亡中并不起关键作用 (Perche、Doly 和 Ranchon-Cole,2009 年)。
阿片受体亲和力标记
Choi、Murray 和 Aldrich(2008 年)专注于识别阿片受体的潜在肽基亲和力标签。在此背景下,this compound 被探索为内啡肽-2 的修饰,内啡肽-2 是 mu 阿片受体的有效配体。他们的研究结果表明,内啡肽-2 的 Phe4 位点的特定修饰(例如 this compound)比 Phe3 位点的修饰更容易耐受 mu 受体结合 (Choi、Murray 和 Aldrich,2008 年)。
TNF 介导的坏死致敏
Vercammen 等人(1998 年)使用 this compound 作为半胱氨酸酶抑制剂,研究了半胱氨酸酶在坏死性细胞死亡途径中的作用。研究发现,半胱氨酸酶的抑制(例如通过 this compound)使细胞对 TNF 介导的坏死更敏感。这种增加的敏感性归因于活性氧的增强产生,表明半胱氨酸酶对 TNF 诱导的活性氧形成和坏死具有保护作用 (Vercammen 等人,1998 年)。
抑制疟疾寄生虫半胱氨酸蛋白酶
Rosenthal、Lee 和 Smith(1993 年)研究了 this compound 对疟疾寄生虫恶性疟原虫的半胱氨酸蛋白酶的作用。他们的研究表明,this compound 在体外和体内有效抑制寄生虫的半胱氨酸蛋白酶活性。当给受感染小鼠服用该化合物时,它在很大比例的治疗动物中引发了长期治愈,突出了其作为抗疟疾化合物的潜力 (Rosenthal、Lee 和 Smith,1993 年)。
作用机制
Target of Action
Mu-Phe-hPhe-FMK is primarily targeted towards cathepsins B and L , which are intracellular proteinases . These thiol proteinases play a crucial role in lysosomal protein catabolism . Cathepsin B is a lysosomal cysteine protease involved in cellular protein turnover . It exhibits both endopeptidase and peptidyldipeptidase activity . Cathepsin L, on the other hand, is the most powerful of the lysosomal proteinases and has a higher specific activity than cathepsin B in the degradation of physiological protein substrates .
Mode of Action
This compound acts as an irreversible inhibitor of cathepsins B and L . The compound’s FMK group covalently bonds to the –SH of an adjacent cysteine residue on the target protein, resulting in irreversible inhibition . It is non-cytotoxic .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve lysosomal protein catabolism . By inhibiting cathepsins B and L, the compound disrupts the normal functioning of these proteinases, thereby affecting the breakdown of proteins within the lysosomes .
Pharmacokinetics
This compound is cell-permeable, which allows it to easily enter cells and exert its inhibitory effects . It is typically prepared as a 20 mM stock solution in dry DMSO . The compound is stable for 6-8 months when stored in frozen aliquots at -20 °C .
Result of Action
The inhibition of cathepsins B and L by this compound can have several molecular and cellular effects. For instance, cathepsin B has been implicated in several pathological conditions including arthritis and tumor metastasis . Therefore, its inhibition could potentially impact these conditions. Similarly, the inhibition of cathepsin L, which can generate kinins from high and low molecular weight kininogens in vitro , could affect kinin production.
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For example, cathepsins B and L, the targets of this compound, are active at slightly acidic pH . Therefore, changes in cellular pH could potentially affect the compound’s efficacy. Similarly, the stability of this compound can be affected by temperature, as indicated by the recommended storage conditions .
安全和危害
属性
IUPAC Name |
N-[1-[(1-fluoro-2-oxo-5-phenylpentan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O4/c26-18-23(30)21(12-11-19-7-3-1-4-8-19)27-24(31)22(17-20-9-5-2-6-10-20)28-25(32)29-13-15-33-16-14-29/h1-10,21-22H,11-18H2,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSXOQSYRMGNPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C(=O)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621310 | |
Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155149-67-0 | |
Record name | N-(1-Fluoro-2-oxo-5-phenylpentan-3-yl)-Nalpha-(morpholine-4-carbonyl)phenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。